Cbz-4-biphenyl-D-ala
Overview
Description
Cbz-4-biphenyl-D-ala, also known as Z-D-Ala(4,4’-bipheyl)-OH or Cbz-4-Biphenyl-D-alanine, is a chemical compound with the molecular formula C23H21NO4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Cbz-4-biphenyl-D-ala consists of a biphenyl group attached to an alanine residue, which is in turn attached to a carbobenzyloxy (Cbz) protecting group . The compound has a molecular weight of 375.4 g/mol .Physical And Chemical Properties Analysis
Cbz-4-biphenyl-D-ala has a molecular weight of 375.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .Scientific Research Applications
1. Clinical Efficacy in Psychiatric Disorders
Research has investigated the clinical efficacy of carbamazepine (CBZ) in managing schizophrenic and schizoaffective psychoses. Studies have shown beneficial effects, particularly when used as an adjunct to neuroleptic medication, highlighting its potential in treating aggression, overactivity, and other behavioral dyscontrol syndromes (Simhandl & Meszaros, 1992).
2. Environmental Impact and Removal Techniques
CBZ's presence in aquatic environments has been a concern due to its potential risk to ecosystems and human health. Research into adsorption techniques using activated carbon and biochar has shown promise in removing CBZ from aqueous solutions, indicating a method for mitigating its environmental impact (Décima et al., 2021).
3. Pharmacogenetic Studies
Pharmacogenetic studies have uncovered genetic predispositions to adverse drug reactions from AEDs like CBZ. The identification of risk alleles in specific populations has advanced the understanding of individualized treatment approaches, potentially improving drug safety and efficacy (Chung et al., 2010).
4. Bioprocessing Developments
Advancements in consolidated bioprocessing (CBP) research, where CBZ plays a role in the conversion of lignocellulose to desired products without added enzymes, reflect its potential in biofuel production and other industrial applications. Genetic engineering and optimization of microbial strains for CBZ production have shown promising results for sustainable and economical bioprocessing methods (Olson et al., 2012).
Safety And Hazards
When handling Cbz-4-biphenyl-D-ala, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426645 | |
Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-4-biphenyl-D-ala | |
CAS RN |
176794-80-2 | |
Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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